molecular formula C11H22N2O2 B6156458 tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate CAS No. 1420813-55-3

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate

Cat. No.: B6156458
CAS No.: 1420813-55-3
M. Wt: 214.3
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Description

Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity. The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group, which provides steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl methyl(2-(methylamino)ethyl)carbamate

Uniqueness

Tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a tert-butyl ester group. This structure provides both stability and reactivity, making it a valuable compound in various fields of research.

Properties

CAS No.

1420813-55-3

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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